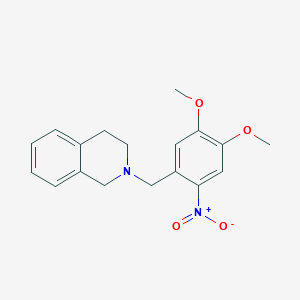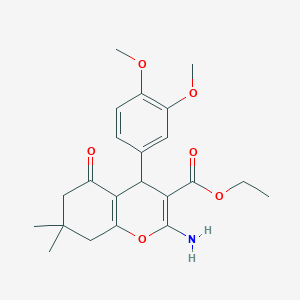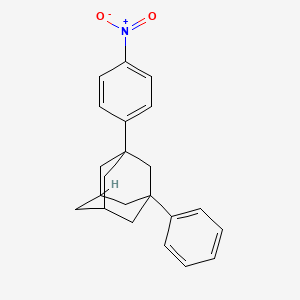
2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as ANQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ANQX belongs to the family of tetrahydroisoquinoline derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline acts through the modulation of various signaling pathways in the body. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a range of biochemical and physiological effects. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant and anti-inflammatory effects. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that can be easily synthesized in large quantities. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is also stable and can be stored for extended periods of time. However, 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is a relatively new compound and its biological effects are not fully understood. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is also expensive and may not be accessible to all researchers.
Future Directions
There are several future directions for 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline research. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline may also have potential applications in the treatment of other diseases such as cancer and cardiovascular disease. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-(4,5-dimethoxy-2-nitrophenyl)ethanol with tetrahydroisoquinoline in the presence of a catalyst. The reaction proceeds through a condensation reaction and results in the formation of 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline. The synthesis of 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. 2-(4,5-dimethoxy-2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-15(16(20(21)22)10-18(17)24-2)12-19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUNGRORRJFOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC3=CC=CC=C3C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5198022.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5198028.png)
![5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198029.png)
![4-{[2-methoxy-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5198036.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B5198056.png)
![N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B5198067.png)
![2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5198070.png)
![N-allyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5198077.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5198082.png)




![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B5198115.png)